![molecular formula C36H22F16IrN4O2P B13904337 [Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6](/img/structure/B13904337.png)
[Ir(dFOMeppy)2-(5,5'-dCF3bpy)]PF6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 typically involves the following steps:
Ligand Preparation: The ligands 2-(2,4-difluorophenyl)-5-methoxypyridine and 5,5’-di-trifluoromethyl-2,2’-bipyridine are synthesized separately.
Complex Formation: The iridium(III) precursor, such as iridium trichloride, is reacted with the ligands in the presence of a base, typically under reflux conditions.
Purification: The resulting complex is purified through recrystallization or chromatography to obtain the desired product with high purity.
Industrial Production Methods
Industrial production methods for [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 undergoes various types of reactions, including:
Photocatalysis: It acts as a photocatalyst in visible-light-mediated reactions.
Trifluoromethylation: It facilitates the trifluoromethylation of alkyl bromides.
Common Reagents and Conditions
Photocatalysis: Reactions are typically carried out under visible light (e.g., 465 nm) in the presence of a suitable light source and photoreactor.
Trifluoromethylation: Copper-catalyzed trifluoromethylation of alkyl bromides is a common reaction, with [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 serving as the photocatalyst.
Major Products
The major products formed from these reactions depend on the specific substrates used. For example, in trifluoromethylation reactions, the primary product is the trifluoromethylated alkyl compound .
Aplicaciones Científicas De Investigación
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 has a wide range of scientific research applications, including:
Medicine: Research is ongoing to investigate its potential use in photodynamic therapy and other medical applications.
Mecanismo De Acción
The mechanism of action of [Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 involves its role as a photocatalyst. Upon exposure to visible light, the iridium complex undergoes photoexcitation, leading to the generation of reactive species that facilitate various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed .
Comparación Con Compuestos Similares
Similar Compounds
- [Ir(dFCF3ppy)2-(5,5’-dCF3bpy)]PF6
- [Ir(p-F(Me)ppy)2-(4,4’-dtbbpy)]PF6
- [Ir(dFMeppy)2-(4,4’-dCF3bpy)]PF6
Uniqueness
[Ir(dFOMeppy)2-(5,5’-dCF3bpy)]PF6 is unique due to its specific ligand combination, which imparts distinct photophysical properties and reactivity. Its ability to act as a versatile photocatalyst in various synthetic transformations sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C36H22F16IrN4O2P |
|---|---|
Peso molecular |
1069.7 g/mol |
Nombre IUPAC |
2-(2,4-difluorobenzene-6-id-1-yl)-5-methoxypyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate |
InChI |
InChI=1S/C12H6F6N2.2C12H8F2NO.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*1-16-9-3-5-12(15-7-9)10-4-2-8(13)6-11(10)14;1-7(2,3,4,5)6;/h1-6H;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
Clave InChI |
OYZFOACMOWSHNE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.COC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


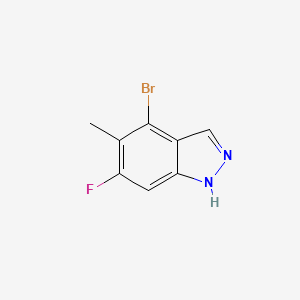
![1-(4-Bromo-2,3-dihydropyrrolo[2,3-c]pyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B13904267.png)
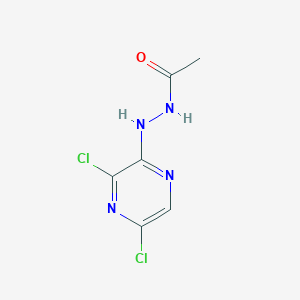
![6-Chloro-1-(3-chlorophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13904291.png)
![N-[4-[4-amino-3-(5-hydroxy-1H-indol-2-yl)pyrazolo[3,4-d]pyrimidin-1-yl]butyl]-3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[4-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxybutyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide](/img/structure/B13904292.png)

![(1R)-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine](/img/structure/B13904296.png)
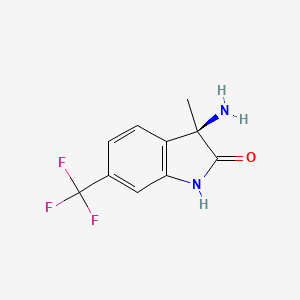
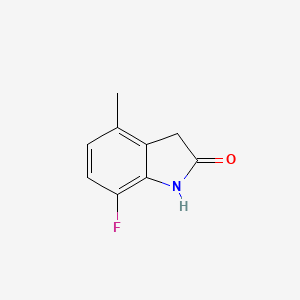
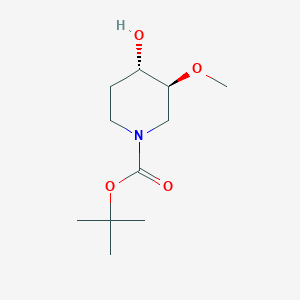
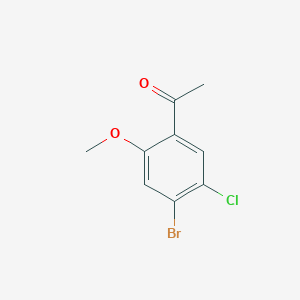
![3-bromo-7-methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13904330.png)


